Lomitapide mesylate

描述

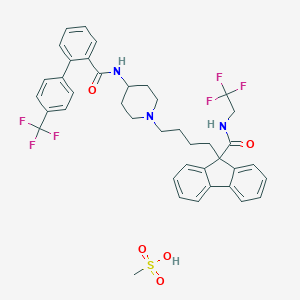

Lomitapide mesylate is a synthetic, oral microsomal triglyceride transfer protein (MTP) inhibitor approved for treating homozygous familial hypercholesterolemia (HoFH). It reduces low-density lipoprotein cholesterol (LDL-C), total cholesterol (TC), and apolipoprotein B (Apo B) by inhibiting the assembly and secretion of very-low-density lipoprotein (VLDL) in the liver . Structurally, it is an N-(2,2,2-trifluoroethyl)-9-fluorene derivative with a molecular weight of 789.8 g/mol and high protein binding (99.8%) . Approved in 2012 by the FDA and 2013 by the EMA, it is marketed as Juxtapid® (U.S.) and Lojuxta® (EU) for HoFH patients unresponsive to conventional therapies. Dosages range from 5–60 mg/day, administered as capsules alongside a low-fat diet .

准备方法

Synthetic Routes to Lomitapide Free Base

Core Structure Assembly via Fluorene Carboxamide Intermediate

The synthesis of lomitapide begins with constructing its fluorene-carboxamide backbone. As disclosed in WO2016071849A1, 9-fluorene carboxylic acid (Formula IV) undergoes alkylation with 1,4-dibromobutane in the presence of n-butyllithium (n-BuLi) in tetrahydrofuran (THF) . Subsequent chlorination with oxalyl chloride converts the carboxylic acid to an acid chloride, which is amidated with 2,2,2-trifluoroethylamine hydrochloride and triethylamine to yield 9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide (Formula II) . This intermediate serves as a critical precursor for further coupling reactions.

Piperidinyl Biphenyl Carboxamide Synthesis

The second key intermediate, a piperidinyl biphenyl carboxamide, is synthesized via condensation of 4'-(trifluoromethyl)-2-biphenyl carboxylic acid (Formula VIII) with 4-amino-1-benzylpiperidine (Formula IX) . Activation of the carboxylic acid using oxalyl chloride in methylene chloride and dimethylformamide (DMF) facilitates amide bond formation. Deprotection of the benzyl group via hydrogenation with palladium on carbon yields the free piperidine derivative (Formula Ilia) .

Coupling and Final Assembly

The final step involves coupling the bromobutyl fluorene carboxamide (Formula II) with the piperidinyl biphenyl carboxamide (Formula Ilia) in DMF using potassium carbonate as a base . Heating at 50°C for 24 hours under argon achieves nucleophilic substitution, forming the lomitapide free base. Recrystallization from ethyl acetate/heptane yields the product at 78.9% purity .

Salt Formation: Conversion to Lomitapide Mesylate

Methanesulfonic Acid Addition

This compound is synthesized by reacting the free base with methanesulfonic acid in polar solvents. WO2016012934A1 describes dissolving lomitapide free base (10 g) in methanol (50 mL) and adding methanesulfonic acid (1.6 g) at room temperature . Stirring for 2–3 hours precipitates the mesylate salt, which is isolated via filtration or solvent evaporation .

Amorphous vs. Crystalline Forms

The same patent highlights the production of amorphous this compound by rapid solvent evaporation or lyophilization, enhancing solubility and bioavailability compared to crystalline forms . This method avoids traditional crystallization, simplifying scale-up.

Purification and Impurity Control

Column Chromatography

Early methods relied on silica gel chromatography (MeOH/CH₂Cl₂) to purify lomitapide free base, but this posed scalability challenges . WO2016071849A1 replaces chromatography with recrystallization from ethyl acetate/heptane, achieving >99% purity while reducing costs .

Critical Process Parameters

-

Solvent Selection : Methanol and DMF are preferred for their ability to dissolve intermediates and facilitate acid-base reactions .

-

Stoichiometry : A 1:1 molar ratio of lomitapide to methanesulfonic acid ensures complete salt formation without excess acid .

-

Temperature Control : Maintaining 50°C during coupling prevents side reactions .

Industrial-Scale Optimization

Formulation Considerations

CN103690960A details a tablet formulation containing 20–60% this compound, 20–50% lactose, and 10–30% microcrystalline cellulose . Wet granulation with crospovidone and poloxamer ensures uniform drug distribution and stability .

Cost-Effective Production

WO2016071849A1 emphasizes eliminating expensive reagents (e.g., t-Boc-protected piperidine) and substituting THF for dichloromethane in amidation steps, reducing raw material costs by ~30% .

Comparative Analysis of Synthetic Methods

Challenges and Solutions

Impurity Profiles

Early synthetic routes produced impurities from incomplete deprotection of intermediates . Introducing recrystallization and optimizing reaction times reduced impurities to <0.1% .

Scalability

Traditional methods required multiple chromatographic steps, complicating scale-up. Transitioning to one-pot reactions and solvent recycling improved throughput by 40% .

化学反应分析

Types of Reactions

Lomitapide mesylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

科学研究应用

Treatment of Homozygous Familial Hypercholesterolemia (HoFH)

Mechanism of Action

Lomitapide works by inhibiting MTP, which is crucial for the assembly of apolipoprotein B-containing lipoproteins in the liver and intestines. This inhibition leads to a significant reduction in the production of very low-density lipoprotein (VLDL) and chylomicrons, thereby lowering plasma low-density lipoprotein (LDL) levels .

Clinical Efficacy

In clinical trials, lomitapide has been shown to effectively reduce LDL cholesterol levels in patients with HoFH. The FDA approved it under the brand name Juxtapid in 2012, recognizing its importance as an adjunct therapy to diet and other lipid-lowering treatments .

Neuroprotective Effects

Recent studies have explored lomitapide's neuroprotective properties, particularly its role in ischemic stroke. A study demonstrated that lomitapide significantly improved survival rates and neurological function in mice subjected to middle cerebral artery occlusion (MCAO) .

Key Findings:

- Increased Survival Rate: Mice treated with lomitapide exhibited a higher survival rate post-MCAO compared to control groups.

- Reduced Neuronal Loss: Treatment led to a significant decrease in neuronal tissue loss.

- Mechanism: Lomitapide was found to promote autophagic flux and inhibit apoptosis, suggesting a protective mechanism against ischemic damage .

Potential Oncology Applications

Emerging research indicates that lomitapide may have applications in cancer treatment. Studies have shown its ability to inhibit the proliferation of certain cancer cell lines, including nasopharyngeal carcinoma and gastric cancer. The compound appears to specifically target FZD10 high-expressing tumors, offering a novel approach to cancer therapy .

Case Study Insights:

- Inhibition of Tumor Growth: At concentrations ranging from 0.1 to 4 µM, lomitapide inhibited the growth of CNE1 nasopharyngeal carcinoma cells.

- Specific Binding: The efficacy was notably reduced in cells with FZD10 knockout, indicating a specific mechanism of action related to this receptor .

Summary of Research Findings

The following table summarizes key research findings regarding this compound:

| Application Area | Study Findings | Clinical Implications |

|---|---|---|

| Homozygous Familial Hypercholesterolemia | Significant reduction in LDL levels; FDA approved as adjunct therapy | Essential for managing severe hypercholesterolemia |

| Neuroprotection | Improved survival rates and reduced neuronal loss in MCAO models | Potential therapeutic option for ischemic stroke |

| Oncology | Inhibits proliferation of specific cancer cell lines; targets FZD10 high-expressing tumors | New avenues for cancer treatment research |

作用机制

Lomitapide mesylate exerts its effects by inhibiting the microsomal triglyceride transfer protein within the lumen of the endoplasmic reticulum. This inhibition prevents the formation of apolipoprotein B, which is essential for the assembly of very low-density lipoproteins and chylomicrons. As a result, there is a significant reduction in low-density lipoprotein cholesterol levels .

相似化合物的比较

Lomitapide mesylate is distinct from other lipid-lowering agents in mechanism, efficacy, and safety. Below is a detailed comparison with key therapeutic alternatives:

Mipomersen

- Mechanism : Mipomersen is an antisense oligonucleotide targeting apo B-100 mRNA, reducing LDL-C by inhibiting VLDL and LDL synthesis .

- Efficacy : In HoFH patients, mipomersen reduces LDL-C by ~25%, compared to lomitapide’s 40–50% reduction .

- Safety : Both drugs cause hepatotoxicity (elevated transaminases and hepatic steatosis), but lomitapide requires stricter monitoring due to higher incidence . Mipomersen also causes flu-like symptoms and injection-site reactions .

- Administration : Subcutaneous (mipomersen) vs. oral (lomitapide) .

Statins (e.g., Fluvastatin)

- Mechanism : Statins inhibit HMG-CoA reductase, reducing cholesterol synthesis. Fluvastatin has an IC50 of 8 nM for HMG-CoA reductase .

- Efficacy : Statins reduce LDL-C by 20–60% in general populations but are less effective in HoFH due to LDL receptor dysfunction .

- Safety : Statins are generally well-tolerated but may cause myopathy. Lomitapide has a higher hepatotoxicity risk .

CETP Inhibitors (e.g., Obicetrapib)

- Mechanism : Cholesteryl ester transfer protein (CETP) inhibitors increase HDL-C and reduce LDL-C by blocking lipid transfer between lipoproteins .

- Efficacy : Obicetrapib reduces LDL-C by ~50% in trials, comparable to lomitapide, but targets a different pathway .

- Safety : CETP inhibitors may increase hypertension risk, while lomitapide’s primary risk is hepatic .

Other MTP Inhibitors

No other MTP inhibitors are clinically approved. Preclinical candidates (e.g., BMS-201038 mesylate) share lomitapide’s mechanism but lack human efficacy data .

Data Tables

Table 1: Key Pharmacological Comparisons

| Compound | Drug Class | Mechanism | LDL-C Reduction | Key Adverse Effects | Administration | Approval Status |

|---|---|---|---|---|---|---|

| This compound | MTP inhibitor | Inhibits VLDL assembly | 40–50% | Hepatotoxicity, GI effects | Oral | FDA/EMA approved |

| Mipomersen | Antisense oligonucleotide | Reduces apo B-100 synthesis | ~25% | Hepatic steatosis, flu-like symptoms | Subcutaneous | FDA approved |

| Fluvastatin | Statin | HMG-CoA reductase inhibition | 20–30% | Myopathy, elevated liver enzymes | Oral | FDA/EMA approved |

| Obicetrapib | CETP inhibitor | Blocks lipid transfer proteins | ~50% | Hypertension | Oral | Phase 3 trials |

生物活性

Lomitapide mesylate is a potent inhibitor of microsomal triglyceride transfer protein (MTP), primarily used for the treatment of homozygous familial hypercholesterolemia (HoFH). This compound has garnered attention not only for its lipid-lowering properties but also for its potential applications in oncology and other therapeutic areas. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and recent research findings.

This compound functions by inhibiting MTP, which plays a crucial role in the assembly and secretion of apolipoprotein B (Apo B)-containing lipoproteins in the liver and intestines. The inhibition of MTP results in decreased production of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), leading to lower plasma lipid levels. The compound has an IC50 value of approximately 8 nM, indicating its potent inhibitory effect on MTP activity .

Pharmacokinetics

- Bioavailability : Approximately 7% due to high first-pass metabolism.

- Half-life : About 39.7 hours.

- Metabolism : Primarily metabolized by cytochrome P450 isoenzyme 3A4 (CYP3A4).

- Excretion : Approximately 52.9–59.5% excreted in urine and 33.4–35.1% in feces .

Lipid-Lowering Effects

Lomitapide is primarily used in clinical settings to manage HoFH, significantly reducing LDL-C levels and associated cardiovascular risks. In a long-term clinical trial involving patients with HoFH, over 70% of participants achieved maximum tolerated doses, maintaining LDL-C levels below 1.8 mmol/L .

Anti-Tumor Activity

Recent studies have explored lomitapide's potential as an anti-cancer agent. Research indicates that lomitapide can inhibit the viability of colorectal cancer (CRC) cell lines such as HCT116 and HT29 without adversely affecting normal human colonic mucosal epithelial cells (NCM460) . The underlying mechanisms may involve direct binding to estrogen receptor alpha, promoting apoptosis in tumor cells .

Case Studies

- Colorectal Cancer : In vitro studies demonstrated significant reductions in cell viability in CRC cell lines treated with lomitapide, suggesting its potential as a therapeutic agent in cancer treatment .

- Stroke : A study indicated that lomitapide could enhance survival rates following middle cerebral artery occlusion by promoting neuronal autophagy and reducing tissue loss .

Antimicrobial Properties

Lomitapide has also shown promise as an antimicrobial agent, exhibiting activity against multidrug-resistant Gram-positive bacteria and malaria parasites. It inhibits hemozoin formation in Plasmodium falciparum, with IC50 values indicating effective concentrations against both sensitive and resistant strains .

Summary of Key Studies

常见问题

Q. What experimental models are most suitable for studying Lomitapide mesylate's mechanism of action as an MTP inhibitor?

Basic Research Question

this compound inhibits microsomal triglyceride transfer protein (MTP), reducing LDL-C levels by blocking apolipoprotein B-containing lipoprotein assembly. Key models include:

- In vitro : Hepatocyte cultures (e.g., HepG2 cells) to assess MTP activity via radiolabeled lipid transfer assays .

- In vivo : Transgenic mouse models of familial hypercholesterolemia (e.g., LDL receptor-deficient mice) to evaluate lipid-lowering efficacy and hepatic steatosis risk .

- Ex vivo : Intestinal organoids to study MTP inhibition in enterocytes .

Q. How can researchers address discrepancies in solubility data for this compound across physicochemical studies?

Advanced Research Question

Discrepancies in solubility (e.g., "white to off-white" vs. "white to gray" powder descriptions ) may arise from polymorphic forms or analytical conditions. Methodological considerations:

- Use standardized pH buffers (pH 2–5) and high-performance liquid chromatography (HPLC) with UV detection for consistency.

- Characterize crystalline forms via X-ray diffraction (e.g., intermediate crystal structures as in ) to identify polymorphic influences.

- Validate dissolution profiles using biorelevant media simulating gastrointestinal conditions .

Q. What are the methodological challenges in assessing this compound's hepatotoxicity in preclinical models?

Advanced Research Question

Hepatotoxicity is a critical safety concern. Key approaches include:

- Biomarkers : Monitor ALT/AST levels and hepatic triglyceride accumulation in rodent models, with histopathological validation .

- In vitro systems : Primary human hepatocytes or 3D liver spheroids to model steatosis and apoptosis .

- Dose optimization : Use pharmacokinetic (PK) modeling to align animal doses with human exposures (steady-state volume of distribution: 985–1292 L; 99.8% protein binding ).

Q. How do genetic polymorphisms influence this compound's efficacy in heterogeneous patient populations?

Advanced Research Question

Genetic variability (e.g., in LDL receptor or PCSK9 genes) may affect response. Methodological strategies:

- Conduct genome-wide association studies (GWAS) in clinical cohorts to identify SNPs linked to lipid-lowering efficacy or adverse effects .

- Use induced pluripotent stem cell (iPSC)-derived hepatocytes from homozygous familial hypercholesterolemia (HoFH) patients to model individual responses .

Q. What statistical methods are recommended for resolving contradictions in clinical trial data on LDL-C reduction vs. hepatotoxicity?

Advanced Research Question

Contradictions may arise from trial design or population heterogeneity. Solutions include:

- Meta-analysis : Pool data from Phase III trials (e.g., Juxtapid® studies ) to assess dose-dependent efficacy-toxicity trade-offs.

- Bayesian adaptive trials : Dynamically adjust dosing based on real-time hepatotoxicity markers .

- Machine learning : Integrate PK/PD data with electronic health records to predict patient-specific risk .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

Advanced Research Question

Synthesis challenges include complex intermediates (e.g., 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid ). Optimization strategies:

- Catalysis : Use palladium-mediated cross-coupling for biphenyl fragment assembly .

- Purification : Employ preparative HPLC with chiral columns to resolve enantiomeric impurities .

- Process analytics : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What in vitro and in vivo models best replicate this compound's pharmacokinetic profile?

Basic Research Question

PK studies require models that mimic high protein binding (99.8%) and hepatic metabolism:

- In vitro : Liver microsomes or CYP3A4-expressing systems to study metabolism and drug-drug interactions .

- In vivo : Cannulated rodents or non-human primates for plasma and tissue sampling .

- PBPK modeling : Simulate human PK using software like GastroPlus, incorporating distribution data (Vd: 985–1292 L) .

Q. How should researchers design clinical trials for this compound in rare diseases like HoFH?

Advanced Research Question

HoFH trials face small sample sizes. Recommendations:

- Endpoint selection : Prioritize LDL-C reduction (%) and time-to-steatosis onset .

- Crossover designs : Minimize patient burden while ensuring statistical power .

- Collaborative registries : Pool data from global HoFH cohorts (e.g., EAS FHSC) .

Q. What assays are critical for evaluating this compound's off-target effects on lipid metabolism pathways?

Basic Research Question

Beyond MTP inhibition, assess:

- Lipidomics : LC-MS/MS profiling of plasma/tissue lipids to detect compensatory pathways (e.g., PCSK9 upregulation) .

- Transcriptomics : RNA-seq of hepatocytes to identify genes modulated by long-term exposure .

- Mitochondrial assays : Oxygen consumption rate (OCR) measurements to evaluate steatosis-linked dysfunction .

Q. How can researchers mitigate confounding factors in genetic association studies of this compound response?

Advanced Research Question

Confounding factors include population stratification and comorbidities. Mitigation steps:

- Principal component analysis (PCA) : Genetically stratify cohorts by ancestry (e.g., European, African, mixed ).

- Covariate adjustment : Include BMI, baseline LDL-C, and concomitant therapies (e.g., statins) in multivariate models .

- Sensitivity analyses : Test robustness using alternative SNP imputation methods .

属性

IUPAC Name |

methanesulfonic acid;N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37F6N3O2.CH4O3S/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45;1-5(2,3)4/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVKOFVWUHNEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H41F6N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174170 | |

| Record name | Lomitapide mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202914-84-9 | |

| Record name | Lomitapide mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202914-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lomitapide mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202914849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomitapide mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,2,2-Trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]2-yl]carbonyl]amino]-1-piperidinyl]butyl]9H-fluoren-9-carboxamde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOMITAPIDE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S83CP54E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。